molecular formula C6H17ClN2 B1281914 3-Amino-N,N,N-trimethyl-1-propanaminium chloride CAS No. 19223-69-9

3-Amino-N,N,N-trimethyl-1-propanaminium chloride

Cat. No.: B1281914
CAS No.: 19223-69-9
M. Wt: 152.66 g/mol
InChI Key: SLCCHLCXVOABIB-UHFFFAOYSA-M
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Preparation Methods

Chemical Reactions Analysis

3-Amino-N,N,N-trimethyl-1-propanaminium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenated compounds, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include substituted ammonium salts, oxides, and imines .

Scientific Research Applications

3-Amino-N,N,N-trimethyl-1-propanaminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug delivery systems due to its ionic nature and ability to form stable complexes with various drugs.

    Industry: The compound is used in the production of surfactants, antistatic agents, and emulsifiers.

Mechanism of Action

The mechanism of action of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride involves its ability to form ionic interactions with various molecules. The positively charged ammonium group can interact with negatively charged species, facilitating reactions and forming stable complexes. This property is particularly useful in phase transfer catalysis, where the compound helps transfer reactants between immiscible phases.

Comparison with Similar Compounds

3-Amino-N,N,N-trimethyl-1-propanaminium chloride is unique due to its specific structure and properties. Similar compounds include:

These compounds share some similarities in their ionic nature and applications but differ in their specific reactivity and uses.

Biological Activity

3-Amino-N,N,N-trimethyl-1-propanaminium chloride, also known as TMA (Trimethylammonium), is a quaternary ammonium compound that exhibits significant biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, emphasizing its interactions with biomolecules and potential applications in various fields.

This compound is characterized by its positive charge, which facilitates interactions with negatively charged biomolecules such as proteins and nucleic acids. Key properties include:

  • Enzyme Interaction : The compound acts as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can provide insights into neurodegenerative diseases and therapeutic interventions.
  • Electrostatic Interactions : Its positive charge allows it to bind electrostatically to various biomolecules, influencing their stability and function.

Cellular Effects

The biological activity of this compound varies with concentration:

  • Low Concentrations : Enhances cell proliferation and differentiation by modulating signaling pathways like MAPK and PI3K/Akt. This effect is vital for understanding cell growth and development.
  • High Concentrations : Induces cytotoxic effects leading to cell death. This duality in action highlights the importance of dosage in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action involves several key pathways:

  • Binding Mechanism : The compound binds to enzymes and proteins through electrostatic interactions, affecting their activity. For example, binding to acetylcholinesterase inhibits its activity, which is relevant in studying cholinergic signaling pathways.
  • Gene Expression Modulation : It can alter gene expression by interacting with transcription factors, thus impacting cellular metabolism and function.

Subcellular Localization

This compound localizes in various subcellular compartments including:

  • Cytoplasm
  • Nucleus
  • Mitochondria

This localization is essential for its biological activity as it allows the compound to interact with specific biomolecules within these compartments.

1. Neurodegenerative Disease Research

In studies focusing on Alzheimer's disease, the inhibition of acetylcholinesterase by this compound has been investigated as a potential therapeutic strategy. The modulation of cholinergic signaling pathways may offer new avenues for treatment.

2. Cytotoxicity Assessments

Research has shown that at elevated concentrations, this compound exhibits cytotoxicity in various cell lines. For instance, a study reported significant cell death in human neuroblastoma cells when exposed to high doses of the compound .

3. Genotoxicity Studies

Genotoxic potential has been assessed through various assays, including the Ames test. Results indicated equivocal findings regarding mutagenicity, suggesting that while some assays showed positive results for mutagenic effects, others did not confirm these findings in vivo .

Applications in Research and Industry

The diverse biological activities of this compound have led to its application in several fields:

  • Biochemistry : Used as a reagent in biochemical assays to study enzyme kinetics and protein interactions.
  • Pharmaceuticals : Explored for drug delivery systems due to its ability to form stable complexes with drugs.
  • Industrial Chemistry : Employed as a phase transfer catalyst in organic synthesis and in the production of surfactants.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-amino-N,N,N-trimethyl-1-propanaminium chloride, and how can reaction efficiency be optimized?

  • Methodology : A one-pot synthesis method is commonly employed, involving condensation of methyl choline chloride with 1,1-carbonyldiimidazole to form an intermediate imidazole ester, followed by ammonolysis. Key optimization steps include:

  • Temperature Control : Maintaining 0–5°C during the initial condensation phase to prevent side reactions.
  • Stoichiometric Ratios : A 1:1.2 molar ratio of methyl choline chloride to 1,1-carbonyldiimidazole minimizes unreacted starting material.
  • Monitoring : Use HPLC or TLC to track intermediate formation (retention time: ~3.2 min for the imidazole ester) .
    • Data Validation : Purity can be confirmed via 1^1H NMR (e.g., δ 3.25 ppm for N(CH3_3)3_3 groups) and elemental analysis (±0.3% theoretical values) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z 196.68 [M+^+] .
  • FT-IR Spectroscopy : Key peaks include N–H stretch at ~3350 cm1^{-1} (amide group) and C=O stretch at 1680 cm1^{-1} .
  • X-ray Crystallography : For crystalline batches, unit cell parameters should match reference data (e.g., space group P21_1/c, a = 8.12 Å) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Exposure Controls :

  • Use fume hoods for synthesis steps involving volatile intermediates.
  • Wear nitrile gloves and particulate-filter respirators (EN 143 standard) to prevent dermal/respiratory exposure .
    • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does this compound exhibit selectivity for muscarinic receptor subtypes (e.g., M3 vs. M2)?

  • Mechanistic Insight : The compound’s quaternary ammonium group enhances affinity for M3 receptors in smooth muscle due to ionic interactions with Asp147 in the receptor’s binding pocket.
  • Experimental Design :

  • Radioligand Binding Assays : Compare KiK_i values using 3^3H-N-methylscopolamine in CHO cells expressing M1–M5 receptors. Reported KiK_i for M3 is ~14.5 μM, vs. >100 μM for M2 .
  • Mutagenesis Studies : Replace Asp147 with alanine in M3 receptors to assess loss of activity via calcium mobilization assays .

Q. What factors contribute to discrepancies in reported EC50 values across in vitro studies?

  • Potential Variables :

  • Cell Line Variability : EC50 for M3 receptors ranges from 7–35 μM depending on tissue source (e.g., bladder vs. intestinal smooth muscle) .
  • Buffer Composition : High chloride ion concentrations (>100 mM) may reduce apparent potency by competing with the compound’s charged moiety .
    • Resolution Strategy : Standardize assays using HEK293 cells overexpressing human M3 receptors and low-chloride Krebs buffer.

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Approach :

  • Molecular Dynamics Simulations : Predict susceptibility to hydrolysis by esterases (e.g., human carboxylesterase-1).
  • SAR Analysis : Introduce methyl groups at the β-position of the carbamoyloxy moiety to sterically hinder enzymatic cleavage.
    • Validation : Compare half-life (t1/2t_{1/2}) in human liver microsomes between parent compound and derivatives .

Properties

IUPAC Name

3-aminopropyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N2.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCCHLCXVOABIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCN.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19223-69-9
Record name 3-Amino-N,N,N-trimethyl-1-propanaminium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019223699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-N,N,N-TRIMETHYL-1-PROPANAMINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97GVU8Q3I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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